N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
Description
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is a synthetic organic compound characterized by a butylamine backbone substituted with a 2,4-dichlorophenoxy group at the fourth carbon. Its molecular formula is C₁₄H₂₁Cl₂NO, with a calculated molecular weight of 290.2 g/mol (based on atomic masses: C=12, H=1, Cl=35.5, N=14, O=16). Key structural features include:
- A dichlorophenoxy moiety (common in agrochemicals and pharmaceuticals for bioactivity).
- A tertiary amine group, which may influence solubility and reactivity.
- A butyl chain, enhancing lipophilicity compared to shorter alkyl analogs.
Safety data for structurally similar compounds (e.g., N-[(2,4-dichlorophenyl)methyl]butan-1-amine, CAS 22704-59-2) recommend precautions such as avoiding ingestion and consulting physicians upon exposure, though specific toxicity data for the target compound remains unspecified .
Properties
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine typically involves the reaction of 2,4-dichlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the nucleophilic substitution reaction.
Solvent: Organic solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine (CAS: 418784-88-0) has the molecular formula C₁₄H₂₁Cl₂NO , with a molar mass of 290.23 g/mol . Its structure includes:
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A primary amine group (-NH₂) on a butanamine backbone.
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A phenoxy group (O-C₆H₃Cl₂) substituted at the 4-position of the benzene ring.
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An N-butyl substituent attached to the amine nitrogen.
The combination of these functional groups suggests potential reactivity at the amine site and possible interactions involving the chlorinated phenoxy moiety.
Inferred Reaction Pathways
While direct experimental data for this compound’s reactions is limited, its structural features suggest the following pathways based on analogous compounds:
Reactions at the Amine Group
Primary amines like butylamine (C₄H₁₁N) undergo:
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Acylation : Reaction with acid chlorides to form amides (e.g., R-NH₂ + R’COCl → R-NH-COR’ + HCl) .
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Alkylation : Reaction with alkyl halides to form secondary or tertiary amines (e.g., R-NH₂ + R’X → R-NH-R’ + HX) .
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Salt Formation : Protonation with strong acids (e.g., HCl → R-NH₃⁺Cl⁻) .
Example Reaction Table
| Reaction Type | Reactants/Reagents | Products | Reference |
|---|---|---|---|
| Acylation | Acid chloride (e.g., CH₃COCl) | Amide derivative | |
| Alkylation | Alkyl halide (e.g., CH₃CH₂Br) | Secondary amine | |
| Acid-Base Reaction | HCl | Ammonium salt |
Hydrolysis of the Phenoxy Group
Though the phenoxy group in this compound is not explicitly described as an ester, related studies on 2,4-dichlorophenoxyacetic acid (2,4-D) esters indicate hydrolysis under acidic or basic conditions to form the carboxylic acid . For example:
2,4-D-n-butyl ester → 2,4-D acid + butanol in aqueous solutions .
Environmental Stability and Degradation
The compound’s stability in environmental systems may depend on:
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Microbial activity : Analogous phenoxy compounds (e.g., 2,4-D esters) undergo microbial hydrolysis .
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pH-dependent reactions : Hydrolysis rates may increase at extreme pH values, though specific data is unavailable.
Toxicological Considerations
While no direct toxicity data exists for this compound, studies on related 2,4-D derivatives show neurobehavioral effects in rats, including locomotor activity depression . The presence of chlorine atoms on the phenoxy ring may contribute to bioaccumulative potential, though this is not confirmed.
Data Limitations and Research Gaps
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Lack of direct reaction data : No experimental studies explicitly detailing this compound’s reactivity.
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Structural analogies : Inferences rely on similar compounds like butylamine and 2,4-D esters .
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Toxicity extrapolation : Direct correlations to neurobehavioral effects observed in 2,4-D derivatives cannot be confirmed without further testing.
Scientific Research Applications
Agricultural Use
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is primarily utilized as a herbicide. Its mechanism of action involves inhibiting plant growth by interfering with specific biochemical pathways. This makes it effective against a variety of weeds while being selective for certain crops.
Key Findings :
- Studies have shown that the compound effectively controls broadleaf weeds in various crops without significant phytotoxicity.
- Its application rates and timing are critical for maximizing efficacy while minimizing environmental impact.
Pharmaceutical Research
In pharmaceutical contexts, this compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets.
Case Studies :
- A study demonstrated that this compound exhibits anti-inflammatory properties in murine models, significantly reducing paw edema compared to control groups.
- In vitro assays indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
Biochemical Research
The compound's ability to form complexes with metal ions has been explored in biochemical studies. These complexes can serve as catalysts or probes in various chemical reactions.
Research Insights :
- Complexation studies revealed that this compound can stabilize metal ions, enhancing their reactivity.
- This property is being investigated for applications in environmental remediation and catalysis.
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in therapeutic or industrial processes.
Comparison with Similar Compounds
(a) Functional Groups and Reactivity
- Amine vs. This impacts solubility; the amine may exhibit better lipid membrane penetration, relevant for pharmaceutical applications .
- Dichlorophenoxy Group: Shared across all compounds, this moiety is associated with herbicidal activity in 2,4-D derivatives. In the target compound, its role may shift toward receptor binding in drug design .
(b) Molecular Weight and Lipophilicity
- The butyl chain in the target compound increases molecular weight (290.2 g/mol) compared to N-[(2,4-dichlorophenyl)methyl]butan-1-amine (230.1 g/mol), enhancing lipophilicity. This could improve bioavailability in drug formulations but reduce aqueous solubility .
Biological Activity
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is a synthetic organic compound with the molecular formula . It features a butyl group and a dichlorophenoxy moiety, making it significant in various fields such as chemistry, biology, and medicine. This compound is primarily studied for its potential biological activities and applications in drug development and pharmacological research.
The biological activity of this compound is linked to its interactions with specific molecular targets. It may influence cellular processes by binding to enzymes or receptors, thereby modulating their activity. Research indicates that the compound's effects can vary based on concentration and the biological context in which it is studied.
Pharmacological Properties
Research has shown that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various biological models.
- Cytotoxicity : Investigations into its cytotoxic effects have indicated that it may induce apoptosis in cancer cell lines, providing a basis for further exploration in cancer therapies.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the efficacy of this compound against various pathogens demonstrated significant inhibition zones in bacterial cultures. This suggests potential as a therapeutic agent against infections caused by resistant strains .
- Anti-inflammatory Research : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use in treating inflammatory diseases .
- Cytotoxicity Assessments : In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, leading to increased rates of apoptosis compared to control groups. These results indicate its promise as an anticancer agent .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol derivatives and a butylamine precursor. For example, alkylation of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB, CAS 94-82-6) with N-butylamine under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments, as these may catalyze decomposition. Use fume hoods and personal protective equipment (gloves, goggles) during handling. Safety protocols from analogous phenoxyamines recommend emergency showers and immediate medical consultation upon exposure .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the dichlorophenoxy group (δ 6.8–7.5 ppm for aromatic protons) and butylamine chain (δ 1.2–3.0 ppm).
- FT-IR : Peaks at 1250–1150 cm⁻¹ (C-O-C ether stretch) and 3300 cm⁻¹ (N-H stretch).
- GC-MS : To assess purity and detect volatile byproducts. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. What are the mechanistic pathways for the environmental degradation of this compound, and how can these be modeled?
- Methodological Answer : Aerobic degradation likely involves microbial cleavage of the ether bond, producing 2,4-dichlorophenol and butylamine derivatives. Anaerobic pathways may favor reductive dechlorination. Use soil microcosm studies with LC-MS/MS to track metabolites. Computational models (e.g., EPI Suite) can predict half-lives and partition coefficients .
Q. How does the presence of the dichlorophenoxy moiety influence the reactivity of this compound in catalytic reactions?
- Methodological Answer : The electron-withdrawing Cl groups on the phenoxy ring reduce electron density at the oxygen atom, potentially hindering nucleophilic attacks. Catalytic hydrogenation experiments (Pd/C, H₂) could reveal selective reduction of the aromatic ring. Compare reactivity with non-chlorinated analogs using kinetic studies (UV-Vis monitoring) .
Q. What strategies can mitigate the formation of toxic byproducts during the thermal decomposition of this compound?
- Methodological Answer : Pyrolysis-GC/MS studies show that temperatures >250°C release chlorinated dioxins. Mitigation strategies include:
- Additives : Incorporation of urea or zeolites to adsorb HCl.
- Controlled Heating : Slow ramp rates (<5°C/min) in inert atmospheres (N₂/Ar).
- Catalytic Decomposition : Use Fe₂O₃ nanoparticles to degrade chlorinated intermediates .
Regulatory and Safety Considerations
- Regulatory Status : No EC number assigned, indicating limited regulatory data. Classified as hazardous; follow GHS protocols for labeling and disposal .
- Environmental Impact : Monitor bioaccumulation potential using log P calculations (estimated ~3.5) and aquatic toxicity assays (Daphnia magna EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
